molecular formula C21H21FN2O4S B2922213 (4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251624-84-6

(4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

Cat. No.: B2922213
CAS No.: 1251624-84-6
M. Wt: 416.47
InChI Key: XJHSCTFONKNMJL-UHFFFAOYSA-N
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Description

(4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone (CAS 1251624-84-6) is a synthetic organic compound with a molecular formula of C21H21FN2O4S and a molecular weight of 416.5 g/mol . This benzothiazine derivative features a 3,5-dimethylphenyl substitution at the 4-position of the core heterocycle, a fluorine atom at the 6-position, and a morpholino methanone group at the 2-position, contributing to its unique physicochemical and binding properties . The 1,1-dioxido (sulfone) moiety is a key structural feature that can influence electronic distribution and potential interactions with biological targets. As part of the benzothiazine chemical class, this compound is of significant interest in early-stage pharmaceutical and agrochemical research for exploring structure-activity relationships (SAR). Researchers are investigating its potential as a kinase inhibitor scaffold, given that structurally related heterocyclic compounds have demonstrated activity against a range of kinases, such as Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2), which are implicated in autoimmune, neurodegenerative, and oncological pathways . Its distinct architecture also makes it a valuable intermediate or final product for constructing more complex molecular entities in medicinal chemistry programs. The compound is provided for non-human research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, as its full toxicological profile has not been fully established.

Properties

IUPAC Name

[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c1-14-9-15(2)11-17(10-14)24-13-20(21(25)23-5-7-28-8-6-23)29(26,27)19-4-3-16(22)12-18(19)24/h3-4,9-13H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJHSCTFONKNMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a benzo[b][1,4]thiazine core with various substituents. The synthesis typically involves multi-step reactions that integrate morpholino and dioxido functionalities. Specific methods may include:

  • Condensation reactions to form the thiazine ring.
  • Fluorination to introduce the fluorine atom at the 6-position.
  • Methylation and other modifications to achieve the final product.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of thiazine have shown efficacy against various cancer cell lines. The mechanism often involves:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation by disrupting cell cycle progression.

A study highlighted that related thiazine compounds demonstrated IC50 values in the micromolar range against human cancer cell lines, suggesting that our compound may exhibit similar properties .

Antimicrobial Activity

Thiazine derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth through:

  • Disruption of bacterial cell membranes .
  • Inhibition of essential metabolic pathways .

The antimicrobial efficacy can be quantified using Minimum Inhibitory Concentration (MIC) assays, which measure the lowest concentration of a compound that prevents visible growth of bacteria. For example, related compounds have shown MIC values ranging from 5 to 50 µg/mL against common pathogens .

Acetylcholinesterase Inhibition

Given the structural similarities with known acetylcholinesterase inhibitors, this compound may also possess neuroprotective properties. In vitro assays could be employed to evaluate its efficacy in inhibiting acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. Previous studies on similar compounds have reported IC50 values as low as 2.7 µM for AChE inhibition .

Case Studies and Research Findings

  • Anticancer Activity Study : A series of thiazine derivatives were tested against HCT 116 colon cancer cells. The most potent analogs exhibited IC50 values below 10 µM, indicating strong anticancer potential.
  • Antimicrobial Efficacy : In a comparative study, several thiazine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that some derivatives had comparable efficacy to standard antibiotics.
  • Neuroprotective Effects : In a study assessing AChE inhibition, compounds similar to our target demonstrated significant binding affinity to the enzyme's active site, suggesting potential therapeutic applications in neurodegenerative diseases.

Data Tables

Biological ActivityAssay TypeIC50/ MIC ValuesReference
AnticancerCell Line Assay (HCT116)<10 µM
AntimicrobialMIC Assay (S. aureus)5 - 50 µg/mL
AChE InhibitionEnzyme Assay2.7 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substitution Patterns

The benzothiazine scaffold distinguishes this compound from triazole- or triazine-based analogs (e.g., ). For example:

  • Triazole derivatives (e.g., compounds in –2) feature a 1,2,4-triazole ring with sulfonylphenyl and difluorophenyl substituents. These compounds prioritize sulfonamide and halogenated aromatic groups for electronic modulation and target binding.
  • Triazine derivatives (e.g., ) incorporate morpholino groups on a triazine core, emphasizing hydrogen-bonding capabilities and solubility.

Key structural differences :

Compound Class Core Heterocycle Key Substituents Functional Groups
Target Compound Benzothiazine (1,1-dioxide) 3,5-Dimethylphenyl, 6-fluoro, morpholino Sulfone, morpholino methanone
Triazole Derivatives 1,2,4-Triazole Sulfonylphenyl, difluorophenyl Sulfonyl, C=S, C=O
Triazine Derivatives 1,3,5-Triazine Morpholino, methoxyphenyl Amine, ether
Substituent Effects on Physicochemical Properties
  • Fluorine (6-position) : The 6-fluoro substituent likely enhances metabolic stability and lipophilicity, a strategy common in drug design to modulate bioavailability. Similar fluorine substitutions are observed in triazole derivatives (e.g., 2,4-difluorophenyl in ) .
  • 3,5-Dimethylphenyl vs. 3,5-Dimethoxyphenyl: describes a benzothiazine derivative with 3,5-dimethoxyphenyl and 2,4-dimethylphenyl groups.
  • Morpholino Methanone: This group contrasts with the 2,4-dimethylphenyl methanone in . Morpholino’s oxygen and nitrogen atoms improve water solubility and enable hydrogen bonding, critical for interactions with biological targets .

Q & A

Q. How to design stability studies for this compound under varying pH and temperature conditions?

  • Methodology :
  • Forced Degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (photolytic). Monitor via HPLC at 0, 7, 14 days .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t1/2_{1/2}) using Arrhenius plots for temperature-dependent stability .

Q. What in vitro models are optimal for evaluating the compound’s pharmacokinetic properties?

  • Methodology :
  • Caco-2 Assays : Assess intestinal permeability and efflux via P-gp transporters .
  • Microsomal Incubations : Use liver microsomes (human/rat) to estimate metabolic clearance and CYP450 interactions .

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